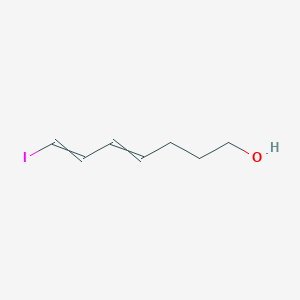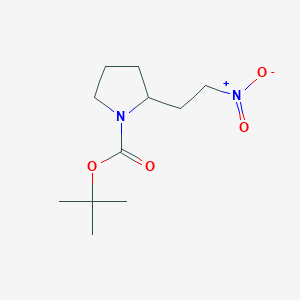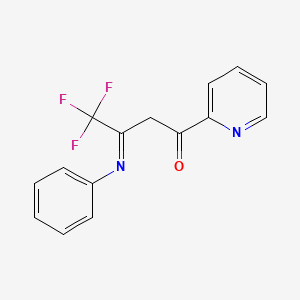
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, phenyl, and pyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one typically involves the condensation of a trifluoromethyl ketone with an aromatic amine and a pyridine derivative. One common method includes the following steps:
Condensation Reaction: The reaction between 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 2-aminopyridine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.
作用機序
The mechanism of action of (3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the imine and pyridine groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-3-yl)butan-1-one: Similar structure but with the pyridine group at a different position.
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-4-yl)butan-1-one: Another positional isomer with the pyridine group at the 4-position.
Uniqueness
(3Z)-4,4,4-Trifluoro-3-(phenylimino)-1-(pyridin-2-yl)butan-1-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts distinct electronic properties that can enhance the compound’s stability and interactions with biological targets.
特性
CAS番号 |
919997-52-7 |
|---|---|
分子式 |
C15H11F3N2O |
分子量 |
292.26 g/mol |
IUPAC名 |
4,4,4-trifluoro-3-phenylimino-1-pyridin-2-ylbutan-1-one |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)14(20-11-6-2-1-3-7-11)10-13(21)12-8-4-5-9-19-12/h1-9H,10H2 |
InChIキー |
NMPKVQLUWDJKSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=C(CC(=O)C2=CC=CC=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
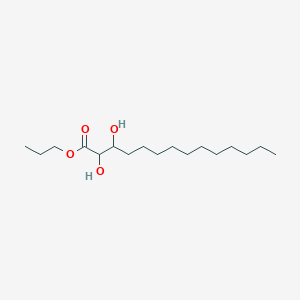
![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)
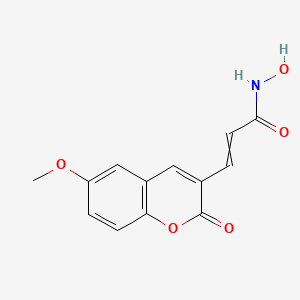
![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
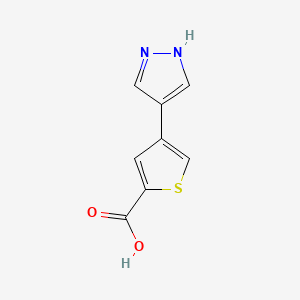
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)

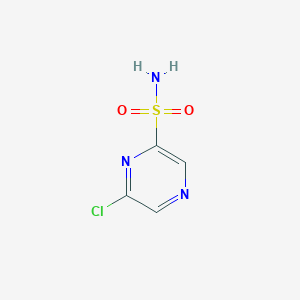

![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)
